Talniflumate - 66898-62-2

Talniflumate

Catalog Number: EVT-283225
CAS Number: 66898-62-2
Molecular Formula: C21H13F3N2O4
Molecular Weight: 414.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Talniflumate is a non-steroidal anti-inflammatory drug (NSAID) classified as a prodrug of Niflumic acid. [, ] It acts by converting into Niflumic acid within the body, exerting analgesic and anti-inflammatory effects. [, ] Talniflumate is recognized for its potential in treating various inflammatory disorders and is being investigated for its role in managing conditions like cystic fibrosis and pancreatic cancer. [, , ]

Synthesis Analysis

Talniflumate is synthesized through the esterification of Niflumic acid. [] This involves reacting Niflumic acid with phthalic anhydride in the presence of a catalyst. [] The specific reaction conditions, such as temperature, solvent, and catalyst type, can impact the yield and purity of Talniflumate.

Molecular Structure Analysis

Talniflumate's molecular structure consists of a Niflumic acid moiety linked to a phthalidyl group via an ester bond. [] The crystal structure reveals a monoclinic system with the space group P21/c. [] Weak intermolecular interactions, specifically C3-H3…O4 and C2-H1…O3 hydrogen bonds, contribute to the formation of zigzag chains along the c-axis within the crystal lattice. []

Chemical Reactions Analysis

Being a prodrug, Talniflumate's primary chemical reaction involves its hydrolysis to Niflumic acid. [, ] This reaction is catalyzed by esterases present in the body, particularly in the liver and plasma. [, ] The rate of hydrolysis influences the onset and duration of Talniflumate's pharmacological activity.

Mechanism of Action

While Talniflumate itself is inactive, its mechanism of action stems from its active metabolite, Niflumic acid. [, ] Niflumic acid functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. [] These enzymes play a crucial role in the production of prostaglandins, inflammatory mediators involved in pain and inflammation. [] By inhibiting COX enzymes, Niflumic acid reduces prostaglandin synthesis, thereby mitigating inflammation and pain. [] Recent studies also suggest Talniflumate's potential in inhibiting GCNT3 (core 2 β-1,6 N-acetylglucosaminyltransferase), an enzyme involved in mucin biosynthesis. [] This inhibition disrupts mucin production, which could be beneficial in treating conditions like pancreatic cancer where mucin overproduction poses a challenge to drug delivery. []

Applications
  • Inflammatory Disorders: Talniflumate, due to its anti-inflammatory properties, has been researched for its potential in treating inflammatory conditions such as rheumatoid arthritis. [, ]
  • Cystic Fibrosis: Research suggests that Talniflumate may improve survival in cystic fibrosis mouse models by inhibiting chloride channels and reducing intestinal sodium chloride absorption. []
  • Pancreatic Cancer: Talniflumate's potential to inhibit GCNT3 and disrupt mucin biosynthesis is being explored as a therapeutic strategy for pancreatic cancer. [] Studies suggest that it might enhance the efficacy of existing chemotherapeutic agents by breaking down the mucin barrier in tumors. [, ]
  • Neuroprotection: Computational studies indicate Talniflumate's potential as a neuroprotective agent by targeting GluN1-GluN2B NMDA receptors. [] Further investigations are needed to validate these findings in biological systems.
Future Directions
  • Personalized Therapy: Investigating the influence of genetic polymorphisms on Talniflumate's pharmacokinetics could pave the way for personalized therapy, optimizing treatment outcomes. []
  • Drug Delivery Systems: Exploring novel drug delivery systems, such as microemulsions [], could enhance Talniflumate's bioavailability and improve its therapeutic efficacy.
  • Combination Therapies: Evaluating the synergistic effects of Talniflumate with existing therapies, particularly in cancer treatment, could lead to more effective treatment regimens. []

Niflumic acid

Compound Description: Niflumic acid (2-(α,α,α-trifluoro-m-toluidino) nicotinic acid) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. It functions by non-selectively inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis [, , ].

Relevance: Niflumic acid is the primary active metabolite of Talniflumate. After administration, Talniflumate, a prodrug, is rapidly hydrolyzed to niflumic acid, which exerts the therapeutic effects [, , , , , ]. Structurally, Talniflumate is a phthalidyl ester of niflumic acid [, , ].

Ibuprofen

Compound Description: Ibuprofen is a widely used NSAID that provides analgesic and anti-inflammatory effects by inhibiting COX enzymes [].

Relevance: In a study investigating intestinal disease in a cystic fibrosis mouse model, ibuprofen was used as a comparator drug to Talniflumate. Both compounds have anti-inflammatory properties, but Talniflumate demonstrated superior efficacy in increasing survival rates []. This difference suggests additional mechanisms beyond COX inhibition might be involved in the therapeutic benefits of Talniflumate [].

Gefitinib

Compound Description: Gefitinib is a tyrosine kinase inhibitor primarily used in the treatment of certain types of non-small cell lung cancer []. It works by blocking the epidermal growth factor receptor (EGFR) tyrosine kinase, inhibiting cell proliferation and promoting apoptosis.

Relevance: In a study on pancreatic cancer, gefitinib was used in combination with Talniflumate []. The research focused on the ability of Talniflumate to disrupt mucin biosynthesis, potentially enhancing the delivery and efficacy of chemotherapeutic agents like gefitinib [].

Loxoprofen

Relevance: In a study on predicting NSAID-induced gastric ulcers, Loxoprofen was identified as a medication associated with an increased risk of gastric ulcers compared to Talniflumate []. This finding suggests that Talniflumate might have a comparatively lower risk of gastrointestinal side effects [].

Aceclofenac

Relevance: Similar to loxoprofen, aceclofenac was also identified as a risk factor for NSAID-induced gastric ulcers in the same study that analyzed Talniflumate []. The study highlighted that different NSAIDs, even within the same class, can have varying levels of gastrointestinal safety profiles, suggesting a potential advantage of Talniflumate in terms of gastric ulcer risk [].

Meloxicam

Relevance: The study on predicting NSAID-induced gastric ulcers also identified meloxicam as a medication associated with an increased risk of this adverse effect []. The identification of multiple NSAIDs, including meloxicam, as risk factors emphasizes the importance of individualized risk assessment and the potential value of Talniflumate as a safer alternative for specific patient populations [].

Dexibuprofen

Relevance: In the same study evaluating NSAID-induced gastric ulcers, dexibuprofen was another identified risk factor []. The inclusion of both ibuprofen and its active enantiomer, dexibuprofen, further underscores the inherent variability in gastrointestinal safety profiles among NSAIDs, even those with close structural similarities []. This finding further emphasizes the potential benefits of Talniflumate in terms of reduced gastric ulcer risk compared to other commonly used NSAIDs.

Properties

CAS Number

66898-62-2

Product Name

Talniflumate

IUPAC Name

(3-oxo-1H-2-benzofuran-1-yl) 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate

Molecular Formula

C21H13F3N2O4

Molecular Weight

414.3 g/mol

InChI

InChI=1S/C21H13F3N2O4/c22-21(23,24)12-5-3-6-13(11-12)26-17-16(9-4-10-25-17)19(28)30-20-15-8-2-1-7-14(15)18(27)29-20/h1-11,20H,(H,25,26)

InChI Key

ANMLJLFWUCQGKZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(OC2=O)OC(=O)C3=C(N=CC=C3)NC4=CC=CC(=C4)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

Talniflumate

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)OC(=O)C3=C(N=CC=C3)NC4=CC=CC(=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.